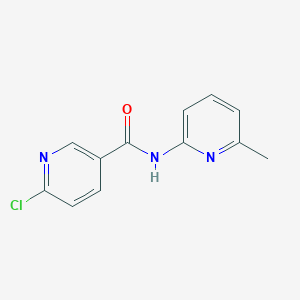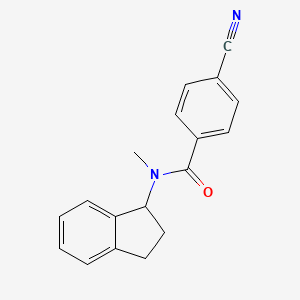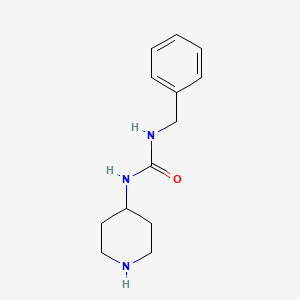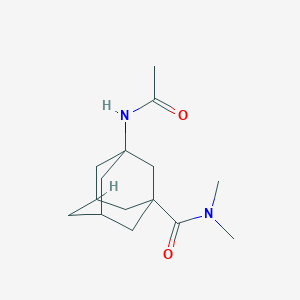
1-Iodo-3-(2-methylpropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(2-methylpropyl)benzene, also known as p-iodoisobutylbenzene, is a chemical compound with the molecular formula C10H13I. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(2-methylpropyl)benzene is not well understood. However, it is known to act as an electrophile, which can react with nucleophiles to form new carbon-carbon bonds. It can also undergo substitution reactions, where the iodine atom is replaced with another functional group.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it is known to be toxic and can cause skin irritation, eye irritation, and respiratory irritation. It is also a potential mutagen and carcinogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Iodo-3-(2-methylpropyl)benzene in lab experiments include its high reactivity and versatility in organic synthesis. It is also readily available and relatively inexpensive. The limitations include its toxicity and potential health hazards, as well as the need for proper safety precautions when handling the compound.
Direcciones Futuras
There are several future directions for research on 1-Iodo-3-(2-methylpropyl)benzene. One possible direction is the development of new synthetic methods for the compound, which could improve its efficiency and reduce its toxicity. Another direction is the investigation of its potential applications in medicine and biotechnology, such as in the development of new drugs and diagnostic tools. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of the compound.
Métodos De Síntesis
1-Iodo-3-(2-methylpropyl)benzene can be synthesized through several methods, including the Sandmeyer reaction, the Finkelstein reaction, and the Grignard reaction. The Sandmeyer reaction involves the conversion of an aryl diazonium salt to an aryl halide, while the Finkelstein reaction involves the substitution of a halogen atom with another halogen atom. The Grignard reaction involves the addition of a Grignard reagent to an aryl halide to form a new carbon-carbon bond.
Aplicaciones Científicas De Investigación
1-Iodo-3-(2-methylpropyl)benzene has various scientific research applications, including in the field of organic chemistry. It is used as a building block for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of organic compounds, such as alcohols, ketones, and carboxylic acids.
Propiedades
IUPAC Name |
1-iodo-3-(2-methylpropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGKBNDKLBTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
![N-(2-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458234.png)
![(5E)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7458247.png)
![3-[(2-Methoxynaphthalen-1-yl)methylamino]propanoic acid](/img/structure/B7458260.png)
methanone](/img/structure/B7458275.png)
![3-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanoic acid](/img/structure/B7458278.png)

![N-[4-[(dimethylamino)methyl]cyclohexyl]-1H-indazole-5-carboxamide](/img/structure/B7458292.png)


